Methyl 5-((3-chlorophenyl)carbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-((3-chlorophenyl)carbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((3-chlorophenyl)carbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophene derivatives, and various chlorinating agents. Common synthetic routes may involve:
Amination: Introduction of the amine group to the thiophene ring.
Chlorination: Chlorination of the aromatic rings using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: Formation of amide bonds through reactions with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-chlorophenyl)carbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-((3-chlorophenyl)carbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-((3-chlorophenyl)carbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate: shares structural similarities with other thiophene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15Cl3N2O4S |
---|---|
Molecular Weight |
497.8 g/mol |
IUPAC Name |
methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H15Cl3N2O4S/c1-10-16(21(29)30-2)20(26-18(27)14-7-6-12(23)9-15(14)24)31-17(10)19(28)25-13-5-3-4-11(22)8-13/h3-9H,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
OVCSRZWVUZLZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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